Ethyl (2S,4S)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate
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Overview
Description
Ethyl (2S,4S)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate is a fluorinated organic compound characterized by its unique structural features, including a trifluoromethyl group and a hydroxyl group on a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2S,4S)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common approach is the cyclization of a suitable amino acid derivative followed by trifluoromethylation and hydroxylation reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl (2S,4S)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of different substituted pyrrolidines or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.
Biology: In biological research, Ethyl (2S,4S)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate is used to study enzyme inhibition and protein interactions. Its unique structure allows for the design of selective inhibitors and probes.
Medicine: In the medical field, this compound has potential applications as a pharmaceutical intermediate. Its fluorinated structure can improve the pharmacokinetic properties of drugs, leading to better efficacy and reduced side effects.
Industry: In industry, this compound is used in the development of agrochemicals and materials. Its trifluoromethyl group imparts desirable properties such as increased resistance to degradation and enhanced performance.
Mechanism of Action
The mechanism by which Ethyl (2S,4S)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Ethyl (2S,4R)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate
Ethyl (2R,4S)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate
Ethyl (2R,4R)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate
Uniqueness: Ethyl (2S,4S)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and biological activity. The presence of the trifluoromethyl group also sets it apart from other pyrrolidine derivatives, providing enhanced stability and unique chemical properties.
Properties
IUPAC Name |
ethyl (2S,4S)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO3/c1-2-15-6(13)5-3-7(14,4-12-5)8(9,10)11/h5,12,14H,2-4H2,1H3/t5-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQAKJIXDYLKOV-FSPLSTOPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@](CN1)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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